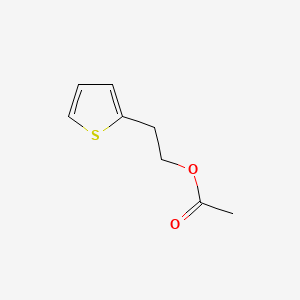

2-Thienylethyl acetate

CAS No.: 94135-73-6

Cat. No.: VC16992161

Molecular Formula: C8H10O2S

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94135-73-6 |

|---|---|

| Molecular Formula | C8H10O2S |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 2-thiophen-2-ylethyl acetate |

| Standard InChI | InChI=1S/C8H10O2S/c1-7(9)10-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | DNAUTCUGZWKQBZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCCC1=CC=CS1 |

Introduction

Chemical Structure and Nomenclature

2-Thienylethyl acetate belongs to the class of thiophene derivatives, where the thiophene ring—a five-membered heterocycle containing sulfur—is functionalized at the 2-position with an ethyl acetate group. The compound exists as a racemic mixture of (R)- and (S)-enantiomers due to the chiral center at the ethyl carbon . Its IUPAC name, 1-(thiophen-2-yl)ethyl acetate, reflects this substitution pattern. Key synonyms include acetic acid 1-thiophen-2-yl-ethyl ester and α-methyl-2-thiophenemethanol acetate .

The thiophene ring contributes to the compound’s aromaticity, enabling π-π interactions in polymeric forms, while the acetate group enhances solubility in organic solvents. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the thiophene ring and the ester group’s orientation relative to the chiral center .

Synthesis and Manufacturing

Friedel-Crafts Acylation

A primary synthesis route involves Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (). This method yields 2-acetylthiophene, which is subsequently reduced to 2-(thiophen-2-yl)ethanol and acetylated to form the final product . A patented approach details the acylation of thiophene with hippuryl chloride () followed by hydrolysis and reduction steps, achieving a 43.8% yield of the intermediate α-N-benzoylamino-2-acetylthiophene .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiophene acylation | , CH₂Cl₂, 0°C | 43.8% |

| Reduction | Zn/HCl, diethyl ether | N/A |

| Acetylation | Acetic anhydride, pyridine | N/A |

Alternative Pathways

Physicochemical Properties

2-Thienylethyl acetate exhibits moderate polarity, with a calculated logP (octanol-water partition coefficient) of 2.37, indicating higher solubility in organic solvents than in water . Key physicochemical parameters are summarized below:

The compound’s stability under ambient conditions is attributed to the electron-withdrawing acetate group, which mitigates oxidative degradation of the thiophene ring .

Electrochemical and Spectroscopic Behavior

Polymerization and Doping

Poly[2-(3-thienyl)ethyl acetate] (PTEtAc), a polymer derived from 2-thienylethyl acetate, demonstrates unique electrochemical properties. In situ electron spin resonance (ESR) and UV-Vis-NIR spectroscopy reveal that PTEtAc undergoes p-doping, forming polaronic and bipolaronic charge carriers . At low doping levels (<20%), polarons dominate, while high doping levels (>50%) favor bipolarons and diamagnetic polaron pairs . The flexibility of the ethyl acetate side chain enhances redox stability by facilitating ion transport during charge-discharge cycles .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O ester stretch) confirm the acetate group .

-

NMR: NMR signals at δ 2.05 (s, 3H, CH₃COO), 4.20 (q, 2H, OCH₂), and 6.90–7.30 (m, 3H, thiophene) .

-

Mass Spectrometry: A base peak at m/z 170 corresponds to the molecular ion () .

Applications in Materials Science and Pharmaceuticals

Conductive Polymers

PTEtAc’s high charge capacity (up to 120 mAh/g) makes it suitable for organic batteries and electrochromic devices . Its hydrolyzed derivative, poly[2-(3-thienyl)ethanol] (PTEtOH), exhibits reduced conductivity due to hydrogen bonding between hydroxyl groups, which restricts chain mobility .

Pharmaceutical Intermediates

2-Thienylethyl acetate serves as a precursor to 2-(2-thienyl)ethylamine, a key intermediate in synthesizing ticlopidine—an antiplatelet drug . The acetate group’s hydrolytic lability allows controlled release of the amine under acidic conditions .

Recent Advances and Future Directions

Recent studies focus on optimizing PTEtAc’s doping efficiency via side-chain engineering. Incorporating bulky substituents could reduce crystallinity and enhance ionic conductivity . Additionally, green synthesis methods using biocatalysts (e.g., lipases) are being explored to improve reaction sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume